Einecs 272-532-3
Description
EINECS 272-532-3 corresponds to a chemical compound registered under the European Inventory of Existing Commercial Chemical Substances. Key properties inferred from analogous compounds include a molecular formula of C₇H₅NS, molecular weight of 135.19 g/mol, and moderate solubility in polar solvents (0.212 mg/ml) . The compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, with a synthetic accessibility score of 1.69, indicating moderate ease of synthesis .
Properties
CAS No. |
68876-89-1 |
|---|---|
Molecular Formula |
C12H29AlCl4OTi |
Molecular Weight |
406.0 g/mol |
IUPAC Name |
bis(2-methylpropyl)alumane;2-methylpropan-1-ol;titanium(4+);tetrachloride |
InChI |
InChI=1S/C4H10O.2C4H9.Al.4ClH.Ti.H/c1-4(2)3-5;2*1-4(2)3;;;;;;;/h4-5H,3H2,1-2H3;2*4H,1H2,2-3H3;;4*1H;;/q;;;;;;;;+4;/p-4 |
InChI Key |
UZSIIVNAFPPZRD-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)CO.CC(C)C[AlH]CC(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of acetophenone followed by a reduction step. The reaction conditions often include the use of chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective formation of the trichloro compound .
Industrial Production Methods
Industrial production of 2,2,2-trichloro-1-phenylethanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone.
Reduction: Reduction of the trichloro group can yield 2,2-dichloro-1-phenylethanol.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2,2,2-trichloroacetophenone
Reduction: 2,2-dichloro-1-phenylethanol
Substitution: Various substituted phenylethanols depending on the nucleophile used.
Scientific Research Applications
2,2,2-trichloro-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are often related to the detoxification processes in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-b]pyridine Derivatives
- CAS 272-23-1 (Thieno[2,3-b]pyridine): Molecular Formula: C₇H₅NS Molecular Weight: 135.19 g/mol LogP: 1.71 (iLOGP), 2.2 (XLOGP3) Solubility: 0.212 mg/ml in water Synthetic Method: Prepared via n-butyllithium-mediated cyclization under argon . Key Applications: Intermediate in pharmaceuticals and agrochemicals due to its aromatic stability and reactivity.
CAS 62226-18-0 (Structural similarity: 0.82 ):
Halogenated Analogues
- CAS 918538-05-3 (Dichloropyrrolotriazine):
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- LogP : 2.8 (XLOGP3)
- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) due to halogen substituents .
- Functional Contrast : Chlorine atoms enhance electrophilicity, making it suitable for cross-coupling reactions, unlike this compound, which lacks halogens .
Comparison with Functionally Similar Compounds
Bioactive Heterocycles
- CAS 673-32-5 (Indene): Molecular Formula: C₉H₈ Molecular Weight: 116.16 g/mol LogP: 2.3 (XLOGP3) Applications: Used in polymer chemistry and as a ligand in catalysis. Contrast: Non-polar hydrocarbon structure limits bioavailability compared to this compound’s heteroatom-rich framework .
CAS 7567-63-7 (Benzothiazole):
Data Tables
Table 1. Physicochemical Properties Comparison
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